molecular formula C17H16ClN3O B1683510 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one CAS No. 191219-80-4

4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one

Cat. No. B1683510
M. Wt: 313.8 g/mol
InChI Key: MNHXYNNKDDXKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06136810

Procedure details

Chlorosulfonyl isocyanate (0.8 ml, 9 mmol) was added to a tetrahydrofuran (50 ml) solution of 3-(3-chlorobenzoyl)-6-ethyl-2-ethylaminopyridine (2.6 g, 9 mmol) under ice-cooling, followed by stirring for 1 hour under ice-cooling. To the reaction solution were added water and saturated sodium bicarbonate aqueous solution in that order, followed by 30 minutes of stirring at room temperature. This was adjusted to pH 10 with 1 N sodium hydroxide aqueous solution and extracted with chloroform. After drying the organic layer over anhydrous magnesium sulfate, magnesium sulfate was removed by filtration and the resulting filtrate was concentrated under a reduced pressure. Thereafter, the resulting residue was purified by silica gel column chromatography (hexane-ethyl acetate) to give 4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one (1.7 g, 60%) in the form of crystals.
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
3-(3-chlorobenzoyl)-6-ethyl-2-ethylaminopyridine
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClS([N:5]=[C:6]=[O:7])(=O)=O.[Cl:8][C:9]1[CH:10]=[C:11]([CH:25]=[CH:26][CH:27]=1)[C:12]([C:14]1[C:15]([NH:22][CH2:23][CH3:24])=[N:16][C:17]([CH2:20][CH3:21])=[CH:18][CH:19]=1)=O.C(=O)(O)[O-].[Na+].[OH-].[Na+]>O.O1CCCC1>[Cl:8][C:9]1[CH:10]=[C:11]([C:12]2[C:14]3[CH:19]=[CH:18][C:17]([CH2:20][CH3:21])=[N:16][C:15]=3[N:22]([CH2:23][CH3:24])[C:6](=[O:7])[N:5]=2)[CH:25]=[CH:26][CH:27]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.8 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
3-(3-chlorobenzoyl)-6-ethyl-2-ethylaminopyridine
Quantity
2.6 g
Type
reactant
Smiles
ClC=1C=C(C(=O)C=2C(=NC(=CC2)CC)NCC)C=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 1 hour under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling
WAIT
Type
WAIT
Details
followed by 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
of stirring at room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organic layer over anhydrous magnesium sulfate, magnesium sulfate
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
Thereafter, the resulting residue was purified by silica gel column chromatography (hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C=1C2=C(N(C(N1)=O)CC)N=C(C=C2)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.